molecular formula C11H8N4O3S B1238247 N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide

Cat. No. B1238247
M. Wt: 276.27 g/mol
InChI Key: ZTWGHFOIOBUKEQ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-nitro-2-thiophenyl)methylideneamino]-2-pyridinecarboxamide is an aromatic carboxylic acid and a pyridinemonocarboxylic acid.

Scientific Research Applications

Antibacterial Activity

N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide and related compounds have been identified as broad-spectrum antibacterial agents. A study found that these compounds exhibit potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL, showing potential for treating various bacterial infections. They also demonstrate moderate antifungal activity against pathogens like Candida albicans (Al-Wahaibi et al., 2020).

Synthesis and Structural Analysis

These compounds are synthesized through condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde. Their structural and chemical properties have been characterized using spectroscopies such as 1H-NMR, 13C-NMR, infrared, and UV-vis, as well as X-ray diffraction. These studies reveal an asymmetrical charge distribution within the molecules, influencing their crystalline stacking and light absorption properties (Al-Wahaibi et al., 2020).

Potential as CNS Active Agents

Research on derivatives of N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide indicates their potential as central nervous system (CNS) active agents. They have been studied for antidepressant and nootropic activities, showing promising results in animal models. This research suggests the potential for developing new therapeutic agents targeting CNS disorders (Thomas et al., 2016).

Anti-tubercular Activity

Some derivatives of this compound have shown significant anti-tubercular activity, particularly against Mycobacterium tuberculosis. This suggests a potential role in developing new treatments for tuberculosis, especially given the emergence of drug-resistant strains (Cardoso et al., 2016).

Synthesis of Novel Compounds

N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide is involved in the synthesis of new imidazo and pyrido derivatives through multi-component cascade reactions. This synthesis process is notable for its simplicity, environmental friendliness, and ability to create a variety of functional groups, highlighting its significance in pharmaceutical chemistry (Hosseini & Bayat, 2019).

properties

Product Name

N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide

Molecular Formula

C11H8N4O3S

Molecular Weight

276.27 g/mol

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C11H8N4O3S/c16-11(9-3-1-2-6-12-9)14-13-7-8-4-5-10(19-8)15(17)18/h1-7H,(H,14,16)/b13-7+

InChI Key

ZTWGHFOIOBUKEQ-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide
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N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide
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N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide

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